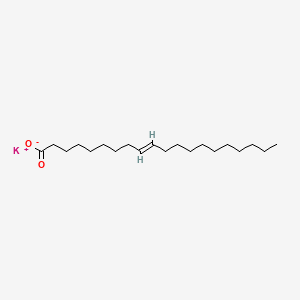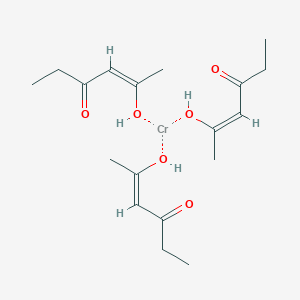
Tris(hexane-2,4-dionato-O,O')chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(Hexane-2,4-dionato-O,O’)chromium, also known as chromium tris(acetylacetonate), is a coordination compound with the molecular formula C18H27CrO6. It is a bright green crystalline solid that is soluble in organic solvents. This compound is widely used in various fields due to its unique chemical properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris-(Hexane-2,4-dionato-O,O’)chromium can be synthesized through the reaction of chromium(III) chloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows: [ \text{CrCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Cr(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of tris-(Hexane-2,4-dionato-O,O’)chromium involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tris-(Hexane-2,4-dionato-O,O’)chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium complexes.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction may produce chromium(II) complexes.
Applications De Recherche Scientifique
Tris-(Hexane-2,4-dionato-O,O’)chromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tris-(Hexane-2,4-dionato-O,O’)chromium involves coordination with various substrates through its chromium center. The molecular targets and pathways depend on the specific application. For example, in catalysis, the chromium center facilitates the activation of substrates, leading to the desired chemical transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris-(pentane-2,4-dionato-O,O’)chromium
- Tris-(3-nitropentane-2,4-dionato-O,O’)chromium
- Tris-(acetylacetonato)chromium
Uniqueness
Tris-(Hexane-2,4-dionato-O,O’)chromium is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other chromium complexes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
71308-50-4 |
|---|---|
Formule moléculaire |
C18H30CrO6 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
chromium;(Z)-5-hydroxyhex-4-en-3-one |
InChI |
InChI=1S/3C6H10O2.Cr/c3*1-3-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/b3*5-4-; |
Clé InChI |
LEHFAWNVKSRDTG-VNGPFPIXSA-N |
SMILES isomérique |
CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.[Cr] |
SMILES canonique |
CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


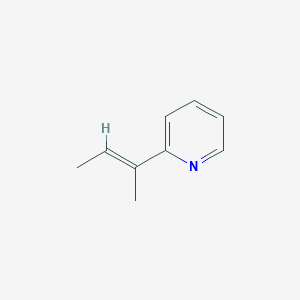

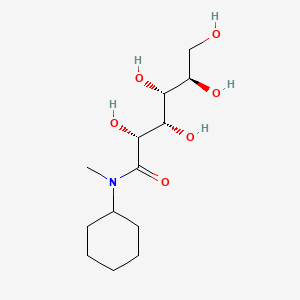
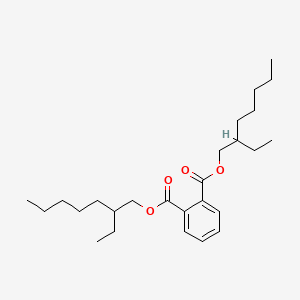
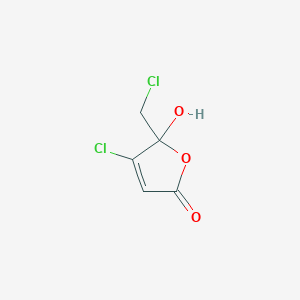
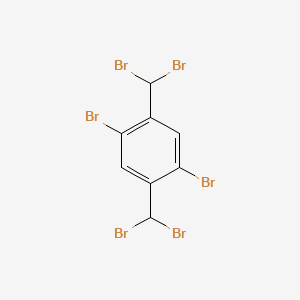
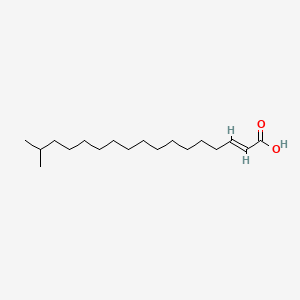


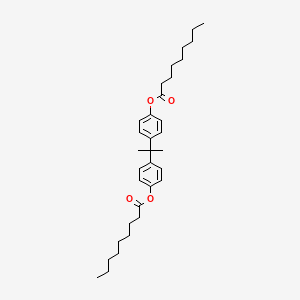
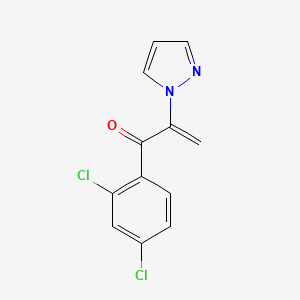

![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
